

An In-depth Technical Guide to 2-Ethoxyethyl Acrylate: Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

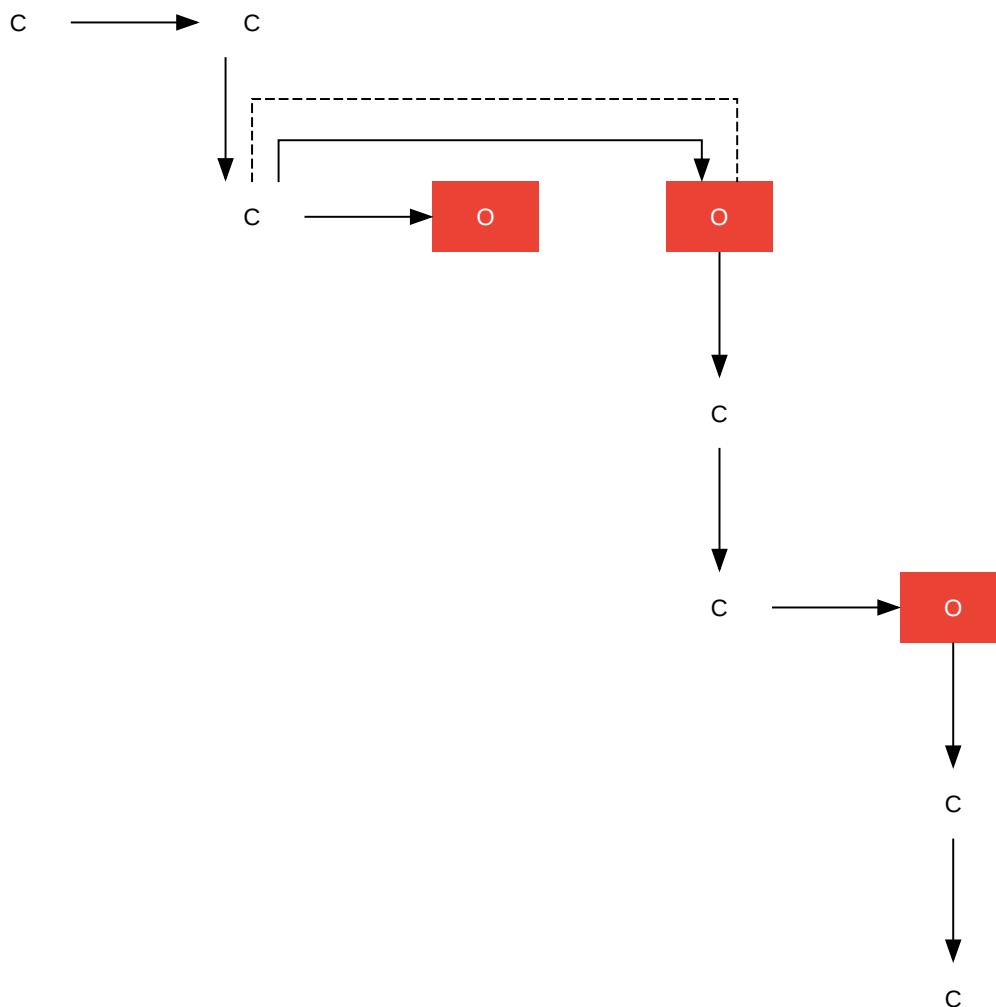
Compound of Interest

Compound Name: **2-Ethoxyethyl acrylate**

Cat. No.: **B085583**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

2-Ethoxyethyl acrylate (CAS No. 106-74-1) is a colorless liquid and a member of the acrylate ester family.^{[1][2]} It serves as a versatile monomer in the synthesis of various polymers and is utilized in the production of specialty elastomers, adhesives, and laminates.^[3] This technical guide provides a comprehensive overview of the physical and chemical properties of **2-ethoxyethyl acrylate**, along with detailed experimental protocols for their determination.

Chemical Structure

The molecular structure of **2-ethoxyethyl acrylate** is characterized by an ethyl ether group and a vinyl group attached to the acrylate backbone. This structure dictates its reactivity and polymerization characteristics.

Chemical Structure of 2-Ethoxyethyl Acrylate

[Click to download full resolution via product page](#)Chemical Structure of **2-Ethoxyethyl Acrylate**

Physical Properties

The physical properties of **2-ethoxyethyl acrylate** are summarized in the table below. These properties are crucial for handling, storage, and processing of the chemical.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ O ₃	[2][4]
Molecular Weight	144.17 g/mol	[2][4][5]
Appearance	Colorless to faintly yellow liquid	[1][2]
Boiling Point	174 °C (at 760 mmHg)	[2]
65 °C (at 16 mmHg)	[5][6]	
Melting Point	-47 °C	[2][6]
Density	0.982 g/mL at 25 °C	[5][6]
0.983 g/mL at 20 °C	[2]	
Refractive Index (n _{20/D})	1.427	[5][6]
Vapor Pressure	1.62 mmHg	[1][2]
Flash Point	66 °C (151 °F)	[1][2]
Solubility	Information not readily available in search results.	
CAS Number	106-74-1	[2][4][7][8]

Chemical Properties

2-Ethoxyethyl acrylate exhibits reactivity typical of acrylate esters, characterized by its double bond and ester group.

Property	Description
Reactivity	The double bond readily undergoes polymerization in the presence of free-radical initiators, heat, or light. It can also participate in addition reactions. The ester group is susceptible to hydrolysis, particularly under acidic or basic conditions.
Stability	2-Ethoxyethyl acrylate is typically stabilized with inhibitors like hydroquinone or its monomethyl ether to prevent spontaneous polymerization during storage and transport. ^[2] It should be stored away from heat, light, and ignition sources.
Hazards	This compound is harmful if swallowed and causes skin and serious eye irritation. ^[2] It may also cause respiratory irritation. ^[2] It is classified as a skin sensitizer, meaning it can cause an allergic skin reaction upon repeated contact. ^[1]

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of **2-ethoxyethyl acrylate** are provided below. These protocols are based on standard testing methods.

Determination of Boiling Point (Micro Reflux Method)

This method is suitable for determining the boiling point of a small volume of liquid.

Apparatus:

- Small test tube
- Capillary tube (sealed at one end)
- Thermometer

- Heating block or oil bath
- Stirrer (if using an oil bath)
- Clamps and stand

Procedure:

- Place a small amount (approximately 0.5-1 mL) of **2-ethoxyethyl acrylate** into the test tube.
- Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
- Secure the test tube and immerse it in the heating block or oil bath.
- Position the thermometer so that the bulb is level with the opening of the capillary tube but not touching the sides of the test tube.
- Heat the apparatus gently. A stream of bubbles will emerge from the capillary tube as the air inside expands.
- Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the liquid has reached its boiling point and the vapor is escaping.
- Record the temperature at which the rapid stream of bubbles begins. This is the boiling point.
- To confirm, remove the heat source and note the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This should be close to the initial boiling point reading.

Determination of Density (Oscillating U-tube Method - ASTM D4052)

This method provides a precise measurement of the density of liquids.

Apparatus:

- Digital density meter with an oscillating U-tube

- Syringe or autosampler for sample injection
- Thermostatic control for the measuring cell

Procedure:

- Calibrate the digital density meter with two reference standards of known density (e.g., dry air and freshly distilled water).
- Ensure the measuring cell is clean and dry.
- Set the desired temperature for the measurement (e.g., 20 °C or 25 °C).
- Inject a sufficient amount of **2-ethoxyethyl acrylate** into the measuring cell, ensuring there are no air bubbles.
- Allow the sample to thermally equilibrate.
- The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.
- Record the density value displayed by the instrument.
- Clean the measuring cell thoroughly with appropriate solvents after the measurement.

Determination of Flash Point (Pensky-Martens Closed Cup Method - ASTM D93)

This method is used to determine the lowest temperature at which the vapors of a liquid will ignite.[9][10]

Apparatus:

- Pensky-Martens closed-cup tester
- Thermometer
- Ignition source (e.g., a small flame or an electric igniter)

Procedure:

- Pour the **2-ethoxyethyl acrylate** sample into the test cup up to the filling mark.
- Place the lid on the cup and insert the thermometer.
- Heat the sample at a slow, constant rate while continuously stirring.
- At specified temperature intervals, apply the ignition source to the opening in the cup lid.
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash.
- Record the temperature at which the flash occurs.

Determination of Purity by Gas Chromatography (GC)

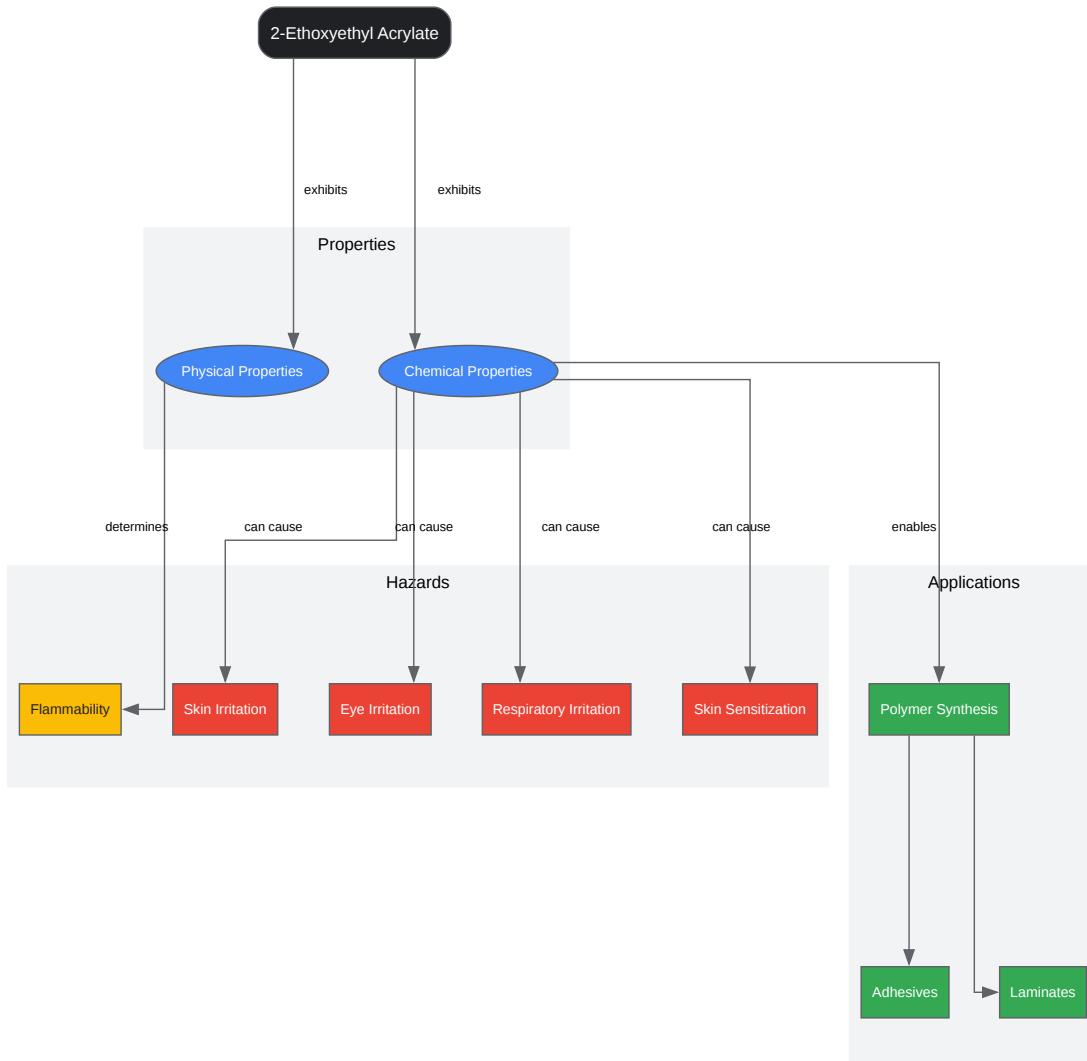
This method is used to separate and quantify the components of a sample, thereby determining the purity of **2-ethoxyethyl acrylate**.

Apparatus:

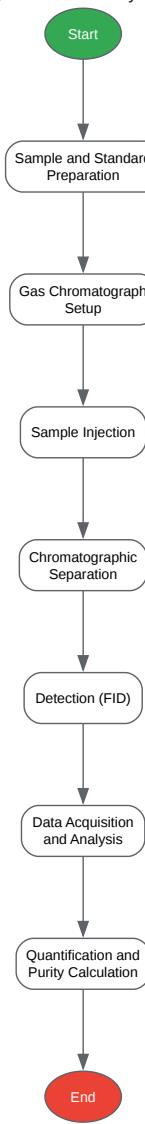
- Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
- Capillary column suitable for the analysis of acrylate esters (e.g., a polar stationary phase like a polyethylene glycol or a modified polysiloxane)
- Injector system (split/splitless)
- Data acquisition and processing software
- High-purity carrier gas (e.g., helium or nitrogen)
- Syringe for sample injection

Procedure:

- Sample Preparation: Prepare a dilute solution of **2-ethoxyethyl acrylate** in a suitable solvent (e.g., acetone or ethyl acetate). Also, prepare standard solutions of known


concentrations of **2-ethoxyethyl acrylate** and any expected impurities for calibration.

- Instrument Setup:
 - Set the oven temperature program. This will typically involve an initial hold at a lower temperature, followed by a temperature ramp to a final temperature, and a final hold.
 - Set the injector and detector temperatures. The injector temperature should be high enough to vaporize the sample without causing thermal degradation, and the detector temperature should be higher than the final oven temperature.
 - Set the carrier gas flow rate.
- Injection: Inject a small, fixed volume (e.g., 1 μ L) of the prepared sample solution into the GC.
- Chromatographic Separation: The components of the sample are separated in the column based on their boiling points and interactions with the stationary phase.
- Detection and Data Analysis: The FID detects the eluted components, and the data system records the chromatogram. The area of each peak is proportional to the concentration of the corresponding component.
- Quantification: By comparing the peak areas of the components in the sample chromatogram to the peak areas of the standards in the calibration chromatograms, the percentage of each component, and thus the purity of the **2-ethoxyethyl acrylate**, can be determined.


Logical Relationships and Workflows

The following diagrams illustrate the relationships between the properties of **2-ethoxyethyl acrylate** and a typical experimental workflow for its analysis.

Properties, Applications, and Hazards of 2-Ethoxyethyl Acrylate

[Click to download full resolution via product page](#)Properties, Applications, and Hazards of **2-Ethoxyethyl Acrylate**

Workflow for Purity Determination by Gas Chromatography

[Click to download full resolution via product page](#)

Workflow for Purity Determination by Gas Chromatography

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **2-ethoxyethyl acrylate**, intended for a scientific audience. The tabulated data allows for easy reference, and the outlined experimental protocols provide a foundation for laboratory analysis. Understanding these properties is essential for the safe and effective use of **2-ethoxyethyl acrylate** in research, development, and industrial applications. Researchers and professionals are encouraged to consult the relevant safety data sheets and standard operating procedures before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 3. 2-Ethoxyethyl acrylate | C7H12O3 | CID 7827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. matestlabs.com [matestlabs.com]
- 6. store.astm.org [store.astm.org]
- 7. infinitalab.com [infinitalab.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 10. ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester - Savant Labs [savantlab.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Ethoxyethyl Acrylate: Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085583#physical-and-chemical-properties-of-2-ethoxyethyl-acrylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com